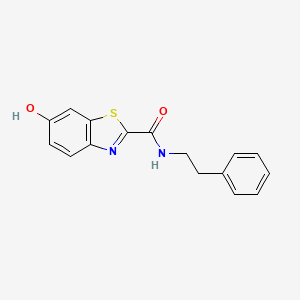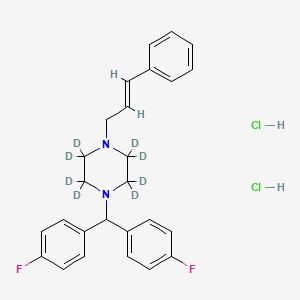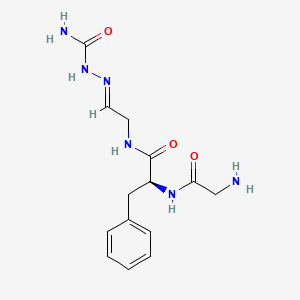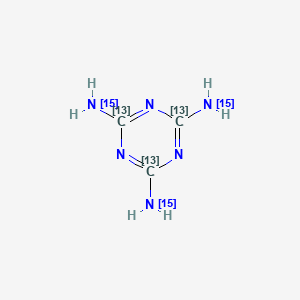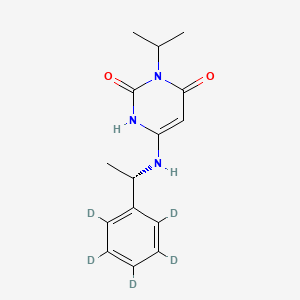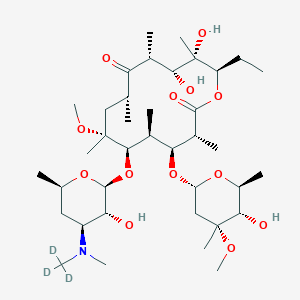
Clarithromycin-N-methyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clarithromycin-N-methyl-d3 is a deuterium-labeled derivative of clarithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C38H66D3NO13, and it has a molecular weight of 750.97 .
准备方法
Synthetic Routes and Reaction Conditions
Clarithromycin-N-methyl-d3 is synthesized through the deuteration of clarithromycin, which involves the replacement of hydrogen atoms with deuterium. The synthesis typically starts with clarithromycin, which undergoes a series of chemical reactions to introduce deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and quality control measures .
化学反应分析
Types of Reactions
Clarithromycin-N-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols or amines .
科学研究应用
Clarithromycin-N-methyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of clarithromycin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clarithromycin.
Medicine: Utilized in clinical research to study the effects of clarithromycin in various diseases and conditions.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clarithromycin .
作用机制
Clarithromycin-N-methyl-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of aminoacyl transfer-RNA and blocking the elongation of peptide chains. This action results in the inhibition of bacterial growth and replication. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
相似化合物的比较
Similar Compounds
Clarithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: A naturally occurring macrolide antibiotic from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action
Uniqueness
Clarithromycin-N-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it particularly valuable in research settings where accurate measurement of clarithromycin and its metabolites is crucial .
属性
分子式 |
C38H69NO13 |
|---|---|
分子量 |
751.0 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3 |
InChI 键 |
AGOYDEPGAOXOCK-AOAQTVJMSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


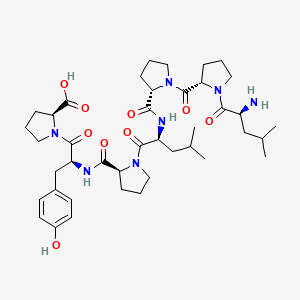
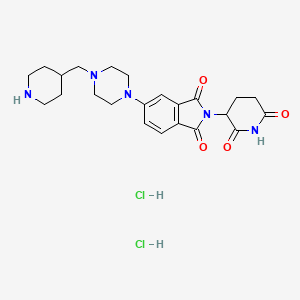
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
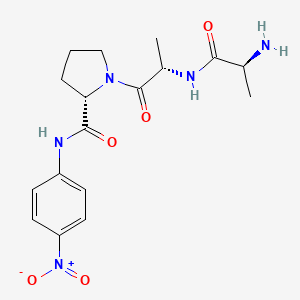
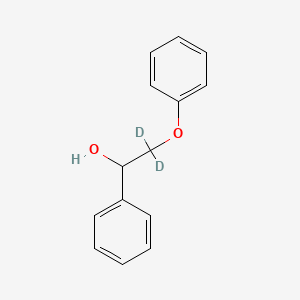
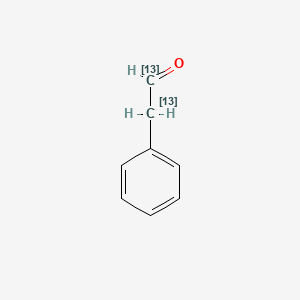
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)
